![molecular formula C15H9NO3S B14311738 [1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- CAS No. 109363-81-7](/img/structure/B14311738.png)
[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its unique structure, which includes fused benzopyrano and benzothiazin rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminothiophenol and 2-hydroxybenzaldehyde can undergo condensation followed by cyclization to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
- Oxidation : Hydrogen peroxide in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Benzopyran : Shares the benzopyran ring structure but lacks the benzothiazin moiety.
- Benzothiazine : Contains the benzothiazine ring but does not have the benzopyran structure.
- Coumarin : A simpler compound with a benzopyranone structure.
Uniqueness: What sets 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- apart is its unique combination of benzopyrano and benzothiazin rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
109363-81-7 |
|---|---|
Formule moléculaire |
C15H9NO3S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
3-hydroxy-12H-chromeno[3,4-b][1,4]benzothiazin-6-one |
InChI |
InChI=1S/C15H9NO3S/c17-8-5-6-9-11(7-8)19-15(18)14-13(9)16-10-3-1-2-4-12(10)20-14/h1-7,16-17H |
Clé InChI |
OAFVJLIAOXPHLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2)C(=O)OC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


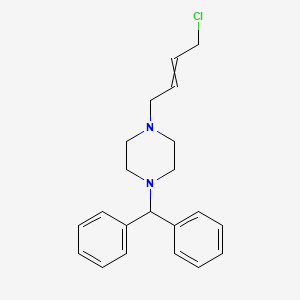
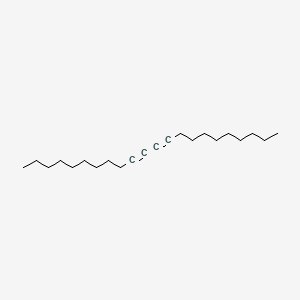
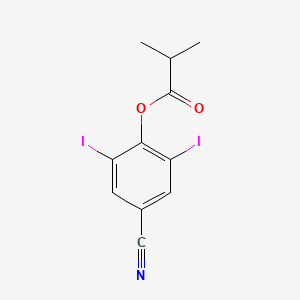
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)

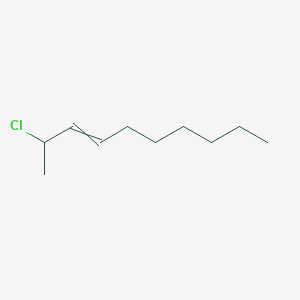
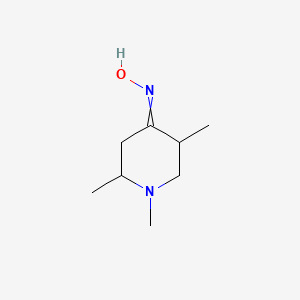
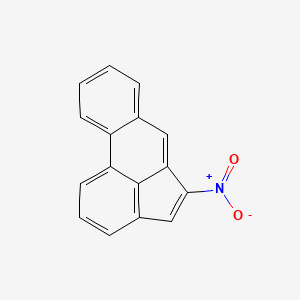
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
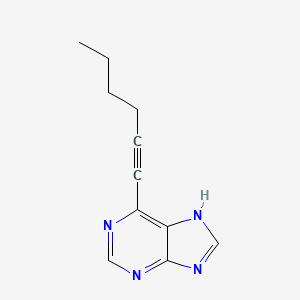

![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)


